2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid 2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1267654-20-5
VCID: VC16006144
InChI: InChI=1S/C7H8N2O3/c1-2-5-8-4(7(11)12)3-6(10)9-5/h3H,2H2,1H3,(H,11,12)(H,8,9,10)
SMILES:
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol

2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

CAS No.: 1267654-20-5

Cat. No.: VC16006144

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid - 1267654-20-5

Specification

CAS No. 1267654-20-5
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
IUPAC Name 2-ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C7H8N2O3/c1-2-5-8-4(7(11)12)3-6(10)9-5/h3H,2H2,1H3,(H,11,12)(H,8,9,10)
Standard InChI Key BXQWLKTVPZPPAX-UHFFFAOYSA-N
Canonical SMILES CCC1=NC(=CC(=O)N1)C(=O)O

Introduction

Structural and Nomenclature Clarifications

Chemical Identity and Isomeric Considerations

Property5-Carboxy Isomer (CID 21473456)4-Carboxy Isomer (Hypothetical)
Molecular FormulaC₇H₈N₂O₃C₇H₈N₂O₃
SMILESCCC1=NC=C(C(=O)N1)C(=O)ONot Available
InChIKeyTXNBXCNSEIEFPJ-UHFFFAOYSA-N
Predicted CCS (Ų) [M+H]+133.3

Synthesis and Derivative Formation

Synthetic Routes for Related Pyrimidine Carboxylic Acids

While direct synthesis methods for the 4-carboxy isomer remain undocumented, analogous compounds provide insight into potential pathways. For example, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (a related ester) is synthesized via Biginelli-type multicomponent reactions involving urea, aldehydes, and β-keto esters . Adapting this method, substitution of the β-keto ester with a β-keto acid could theoretically yield the target carboxylic acid.

Hydrochloride Salt Formation

The hydrochloride salt of the 5-carboxy isomer (CID 132354266) is documented, with a molecular weight of 204.61 g/mol and the formula C₇H₉ClN₂O₃ . Salt formation typically enhances solubility and stability, suggesting that the 4-carboxy variant might similarly benefit from such derivatization.

Physicochemical and Spectroscopic Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry data for the 5-carboxy isomer reveals adduct-specific CCS values, which are critical for mass spectrometry-based identification :

Table 2: Predicted CCS Values for [C₇H₈N₂O₃] Adducts

Adductm/zCCS (Ų)
[M+H]+169.06078133.3
[M+Na]+191.04272145.1
[M-H]-167.04622131.8

Solubility and Partition Coefficients

Computational models predict moderate aqueous solubility for the 5-carboxy isomer due to the polar carboxylic acid group, with a calculated LogP (octanol-water partition coefficient) of ~0.5 . The 4-carboxy analog may exhibit similar solubility but could differ in crystal packing due to altered hydrogen-bonding patterns.

Research Gaps and Future Directions

Data Limitations and Validation Needs

The absence of experimental data for the 4-carboxy isomer underscores the need for targeted synthesis and characterization. Key steps include:

  • Synthesis Validation: Confirming the feasibility of Biginelli-like reactions for 4-carboxy derivatives.

  • Crystallographic Analysis: Resolving the crystal structure to assess intramolecular hydrogen bonding and conformation.

  • Biological Screening: Evaluating antimicrobial or enzymatic inhibition properties.

Computational Modeling Opportunities

Density functional theory (DFT) calculations could predict the stability and electronic properties of the 4-carboxy isomer relative to its 5-carboxy counterpart. Molecular dynamics simulations may further elucidate solubility and aggregation behavior.

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